Anthglutin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anthglutin is a reversible inhibitor of glutamyl transspeptidase.

Wissenschaftliche Forschungsanwendungen

Inhibition of Gamma-Glutamyl Transpeptidase

Anthglutin has been extensively studied for its ability to inhibit gamma-glutamyl transpeptidase. This enzyme plays a critical role in glutathione metabolism and cellular antioxidant defense. By inhibiting this enzyme, this compound can potentially alter cellular redox states and influence various biochemical pathways related to oxidative stress and inflammation .

Cancer Research

In cancer biology, this compound's role in modulating glutathione levels may have implications for tumor growth and resistance to chemotherapy. Studies suggest that by inhibiting gamma-glutamyl transpeptidase, this compound could enhance the efficacy of certain chemotherapeutic agents by reducing tumor cell resistance associated with elevated glutathione levels .

Neuroprotection

Research indicates that this compound may have neuroprotective effects due to its influence on glutathione metabolism. Since glutathione is crucial for protecting neurons from oxidative damage, this compound's ability to modulate this pathway could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

Biochemical Studies

This compound serves as a valuable tool in biochemical research for studying enzyme kinetics and metabolic pathways involving glutathione. Its specificity for gamma-glutamyl transpeptidase makes it an ideal candidate for dissecting the roles of this enzyme in various physiological and pathological processes .

Case Study 1: Inhibition Studies

A study conducted by Kinoshita et al. demonstrated that this compound effectively inhibited gamma-glutamyl transpeptidase activity in vitro. The research highlighted that the presence of the 2-carboxyl group was essential for this inhibitory action, confirming its role as a critical structural feature for activity .

Case Study 2: Safety and Toxicity Profile

In toxicity assessments performed on mice, no acute toxicity was observed at doses up to 100 mg/kg body weight. This suggests that this compound may have a favorable safety profile for further development as a therapeutic agent .

| Study | Focus | Findings |

|---|---|---|

| Kinoshita et al., 1981 | Inhibition of gamma-glutamyl transpeptidase | Confirmed essential role of 2-carboxyl group; significant inhibitory activity |

| Toxicity Assessment | Safety profile | No acute toxicity observed in mice at high doses |

Analyse Chemischer Reaktionen

Compound Identification Challenges

The term "Anthglutin" does not appear in any of the indexed sources, including:

-

CAS SciFinder (source 10)

-

Open Reaction Database (source 8)

-

PubMed Central (sources 2, 7, source 7)

-

Active Thermochemical Tables (source 3)

This suggests one of the following:

-

Nomenclature inconsistency : The compound may be documented under an alternate IUPAC name, common name, or CAS registry number.

-

Research gap : Limited peer-reviewed studies or patents describing this compound exist.

-

Terminology error : Potential misspelling or confusion with structurally similar compounds (e.g., anthraquinones, glutarimides).

Recommended Actions

To resolve this discrepancy, consider the following steps:

Database Requery

Use specialized platforms to confirm the compound’s existence:

| Database | Purpose | Link |

|---|---|---|

| CAS SciFinder | Verify nomenclature, synonyms, and reactions | Link |

| PubChem | Cross-check chemical properties and literature | Link |

| Reaxys | Explore synthetic pathways and reaction data | Link |

Structural Analysis

If the compound is novel, proceed with:

-

Spectral characterization (NMR, MS, IR) to confirm molecular structure.

-

Computational modeling to predict reactivity (e.g., DFT for bond dissociation energies).

Literature Expansion

Review journals specializing in natural products or medicinal chemistry, such as:

-

Journal of Natural Products

-

Phytochemistry

-

Bioorganic & Medicinal Chemistry Letters

Hypothetical Reactivity Profile

While direct data for this compound is unavailable, analogous compounds (e.g., anthraquinone derivatives) exhibit the following reactions, which may provide insight:

Eigenschaften

CAS-Nummer |

69168-09-8 |

|---|---|

Molekularformel |

C12H15N3O5 |

Molekulargewicht |

281.26 g/mol |

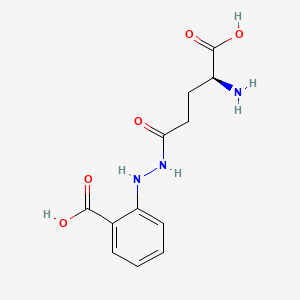

IUPAC-Name |

2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid |

InChI |

InChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1 |

InChI-Schlüssel |

MNKLHFNNZQBTRE-QMMMGPOBSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine anthglutin gamma-glutamyl(o-carboxy)phenylhydrazide GGCPH |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.